2-(Difluoromethyl)phenetole
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Overview
Description
2-(Difluoromethyl)phenetole is an organic compound characterized by the presence of a difluoromethyl group attached to a phenetole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of phenetole using difluoromethylation reagents such as ClCF₂H or difluorocarbene precursors . The reaction conditions often include the use of transition metal catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)phenetole may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)phenetole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles, depending on the desired transformation . Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving optimal results .
Major Products: The major products formed from these reactions vary based on the specific reaction type. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a range of functionalized derivatives .
Scientific Research Applications
2-(Difluoromethyl)phenetole has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)phenetole exerts its effects involves the interaction of the difluoromethyl group with molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and reactivity . The pathways involved in its action depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(Trifluoromethyl)phenetole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chlorodifluoromethyl)phenetole: Contains a chlorodifluoromethyl group, offering different reactivity and properties.
Uniqueness: 2-(Difluoromethyl)phenetole is unique due to its specific difluoromethyl group, which imparts distinct chemical properties such as enhanced metabolic stability and lipophilicity . These properties make it particularly valuable in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C9H10F2O |
---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-ethoxybenzene |
InChI |
InChI=1S/C9H10F2O/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,9H,2H2,1H3 |
InChI Key |
NMEPMRQAIWUNGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(F)F |
Origin of Product |
United States |
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